delta2-Cefadroxil

Description

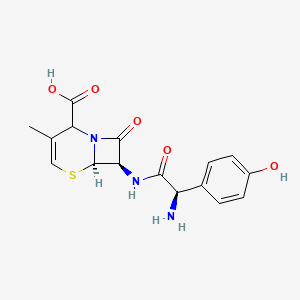

Structure

3D Structure

Properties

IUPAC Name |

(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O5S/c1-7-6-25-15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-2-4-9(20)5-3-8/h2-6,10-12,15,20H,17H2,1H3,(H,18,21)(H,23,24)/t10-,11-,12?,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCALASAGQUABEC-XOGJBXBPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2C(C(=O)N2C1C(=O)O)NC(=O)C(C3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CS[C@@H]2[C@@H](C(=O)N2C1C(=O)O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to delta2-Cefadroxil: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

delta2-Cefadroxil, systematically named (6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid, is a known isomer and a significant impurity of the first-generation cephalosporin antibiotic, Cefadroxil.[1][2] As a process-related impurity and potential degradant, the characterization and quantification of this compound are critical for ensuring the quality, safety, and efficacy of Cefadroxil drug products.[2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to this compound.

Chemical Structure and Identification

This compound is a structural isomer of Cefadroxil, differing in the position of the double bond within the dihydrothiazine ring of the cephem nucleus. In Cefadroxil, the double bond is in the delta-3 position, whereas in this compound, it is in the delta-2 position. This isomeric shift can impact the molecule's chemical stability and biological activity.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for the development of analytical methods and for understanding its behavior in pharmaceutical formulations.

| Property | Value | Reference(s) |

| Chemical Name | (6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid | [1] |

| Synonyms | Cefadroxil USP Related Compound I, delta-3 Cefadroxil Isomer | [1] |

| CAS Number | 147103-94-4 | [1] |

| Molecular Formula | C16H17N3O5S | [1] |

| Molecular Weight | 363.39 g/mol | [1] |

Synthesis and Formation

This compound is primarily formed as an impurity during the synthesis of Cefadroxil and can also arise from the degradation of the parent drug.[2] Forced degradation studies of Cefadroxil under various stress conditions (e.g., acid, base, heat) can lead to the formation of the delta-2 isomer.

While specific, detailed synthesis protocols for the exclusive preparation of this compound are not widely published, its formation can be understood through the general principles of cephalosporin chemistry. The isomerization of the double bond from the delta-3 to the thermodynamically more stable delta-2 position can be facilitated by acidic or basic conditions.

A general workflow for the formation and isolation of this compound from Cefadroxil is depicted below.

Caption: General workflow for this compound formation and isolation.

Experimental Protocols

Protocol 1: Forced Degradation of Cefadroxil

A common method to generate this compound for use as a reference standard is through the forced degradation of Cefadroxil.

Objective: To induce the formation of degradation products, including this compound, from the parent Cefadroxil molecule.

Materials:

-

Cefadroxil reference standard

-

Hydrochloric acid (HCl), 0.1 N

-

Sodium hydroxide (NaOH), 0.1 N

-

Hydrogen peroxide (H2O2), 3%

-

High-purity water

-

Methanol, HPLC grade

-

pH meter

-

Heating block or water bath

Procedure:

-

Acid Degradation: Dissolve a known amount of Cefadroxil in 0.1 N HCl. Heat the solution at a controlled temperature (e.g., 60-80 °C) for a specified period (e.g., 1-4 hours). Neutralize the solution with 0.1 N NaOH.

-

Base Degradation: Dissolve a known amount of Cefadroxil in 0.1 N NaOH. Keep the solution at room temperature for a specified period (e.g., 30-60 minutes). Neutralize the solution with 0.1 N HCl.

-

Oxidative Degradation: Dissolve a known amount of Cefadroxil in a solution of 3% H2O2. Keep the solution at room temperature for a specified period (e.g., 1-2 hours).

-

Thermal Degradation: Dissolve a known amount of Cefadroxil in high-purity water. Heat the solution at a controlled temperature (e.g., 80 °C) for a specified period (e.g., 4-8 hours).

-

Analysis: Analyze the resulting solutions by a suitable stability-indicating HPLC method to identify and quantify the degradation products, including this compound.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for the Analysis of this compound

A reversed-phase HPLC method is typically employed for the separation and quantification of Cefadroxil and its related substances, including this compound.

Objective: To separate and quantify this compound in a sample containing Cefadroxil and other impurities.

Instrumentation and Conditions:

| Parameter | Typical Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of a phosphate buffer and an organic modifier (e.g., methanol or acetonitrile). A common mobile phase is a mixture of 0.05 M potassium dihydrogen phosphate (pH adjusted to 5.5) and acetonitrile (96:4 v/v).[4] |

| Flow Rate | 0.7 - 1.5 mL/min[4] |

| Detection | UV at 230 nm[4] |

| Injection Volume | 10 - 20 µL |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., mobile phase). Prepare a series of working standard solutions by diluting the stock solution.

-

Sample Preparation: Dissolve a known amount of the sample containing Cefadroxil and its impurities in the diluent.

-

Chromatographic Run: Inject the standard and sample solutions into the HPLC system.

-

Data Analysis: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard. Quantify the amount of this compound using a calibration curve generated from the standard solutions.

Spectroscopic Properties

Detailed spectroscopic data for this compound is crucial for its unequivocal identification and characterization. While comprehensive public data is limited, typical spectroscopic characteristics can be inferred from the analysis of Cefadroxil and its isomers. Commercial suppliers of this compound reference standards provide a Certificate of Analysis that includes spectroscopic data such as ¹H-NMR, Mass Spectrometry, and IR.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound. The chemical shifts of the protons and carbons in the vicinity of the delta-2 double bond will be significantly different from those in the delta-3 isomer (Cefadroxil).

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and specific technique for the detection and quantification of this compound. The fragmentation pattern of this compound in the mass spectrometer will be characteristic of its structure. In electrospray ionization (ESI) positive mode, the protonated molecule [M+H]⁺ would be observed, and subsequent fragmentation would likely involve the cleavage of the β-lactam ring and the side chain.

Biological Activity and Significance

The biological activity of this compound is not extensively studied. As an impurity, its primary significance lies in its potential to affect the safety and efficacy of the Cefadroxil drug product.[3] Impurities can potentially have their own pharmacological or toxicological effects, or they may compete with the active pharmaceutical ingredient for binding to target proteins. Therefore, regulatory guidelines require the strict control of impurities like this compound in pharmaceutical formulations.

The mechanism of action of the parent compound, Cefadroxil, involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[3] The structural difference in the cephem nucleus of this compound may alter its affinity for PBPs, potentially leading to a different antibacterial profile compared to Cefadroxil.

Signaling Pathways and Biological Interactions

Currently, there is no specific information available in the public domain regarding signaling pathways that are directly modulated by this compound. Research in this area would be valuable to fully understand the biological implications of this impurity. The logical relationship for assessing the biological impact of this compound would follow a standard toxicological and pharmacological assessment workflow.

Caption: Logical workflow for assessing the biological impact of this compound.

Conclusion

This compound is a critical impurity of the antibiotic Cefadroxil that requires careful monitoring and control. This technical guide has provided a detailed overview of its chemical structure, physicochemical properties, methods of formation, and analytical protocols for its identification and quantification. While specific data on its biological activity and interaction with signaling pathways are limited, the information presented here serves as a valuable resource for researchers, scientists, and drug development professionals working with Cefadroxil and related cephalosporins. Further research into the pharmacological and toxicological profile of this compound is warranted to fully ensure the safety and efficacy of Cefadroxil-containing pharmaceuticals.

References

An In-depth Technical Guide to the Synthesis and Characterization of delta2-Cefadroxil

For Researchers, Scientists, and Drug Development Professionals

Abstract

delta2-Cefadroxil is a significant isomer and potential degradation product of Cefadroxil, a widely used first-generation cephalosporin antibiotic. Understanding its synthesis and characterization is crucial for impurity profiling, stability studies, and ensuring the quality and efficacy of Cefadroxil drug products. This technical guide provides a comprehensive overview of this compound, including its chemical properties, plausible synthetic pathways derived from degradation studies of Cefadroxil, and a summary of analytical techniques for its characterization. While specific experimental protocols for its direct synthesis are not publicly available, this guide consolidates the existing knowledge to support research and drug development activities.

Introduction

Cefadroxil is a semi-synthetic cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and some Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis.[2][3][4] The presence of impurities, including isomers like this compound, can impact the safety and efficacy of the final pharmaceutical product.[1][5] this compound is an isomer of Cefadroxil where the double bond in the dihydrothiazine ring is shifted from the delta-3 to the delta-2 position. This structural modification can alter its chemical and biological properties. This guide outlines the available information on the synthesis and characterization of this important impurity.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | (6R,7R)-7-[[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid | [6] |

| Synonyms | Cefadroxil USP Related Compound I, Δ²-Cefadroxil | [6] |

| CAS Number | 147103-94-4 | [6] |

| Molecular Formula | C₁₆H₁₇N₃O₅S | [6] |

| Molecular Weight | 363.39 g/mol | [6] |

| Appearance | Not specified in publicly available literature | - |

| Solubility | Not specified in publicly available literature | - |

| Melting Point | Not specified in publicly available literature | - |

Synthesis of this compound

Direct, intentional synthesis protocols for this compound are not readily found in peer-reviewed literature, as it is primarily considered an impurity. However, its formation is associated with the synthesis and degradation of Cefadroxil.[1][5] The most probable route to obtaining this compound is through the isomerization of Cefadroxil under certain conditions, likely as a result of forced degradation.

Plausible Formation through Isomerization of Cefadroxil

Forced degradation studies of Cefadroxil indicate that it degrades under acidic, alkaline, and oxidative conditions.[7] The isomerization of the delta-3 double bond to the more thermodynamically stable, conjugated delta-2 position can be facilitated by acidic or basic conditions. A general workflow for inducing the formation of this compound from Cefadroxil is depicted below.

Caption: Plausible workflow for the formation and isolation of this compound.

Experimental Protocol: Forced Degradation of Cefadroxil

While a specific protocol for maximizing the yield of this compound is not available, the following is a general procedure for the forced degradation of Cefadroxil, which is expected to produce the delta2-isomer among other degradation products.

-

Acidic Degradation : Dissolve Cefadroxil in a suitable solvent (e.g., a mixture of water and methanol). Add a strong acid, such as 3 N HCl, and maintain the solution at room temperature for a specified period (e.g., 90 minutes). Neutralize the solution and analyze the mixture for the presence of this compound.

-

Alkaline Degradation : Dissolve Cefadroxil in a suitable solvent. Add a strong base, such as 0.1 N NaOH, and keep the solution at room temperature for a defined time (e.g., 90 minutes). Neutralize the solution and proceed with analysis.

-

Purification : The resulting mixture containing this compound can be purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to isolate the desired isomer.

Characterization of this compound

Characterization of this compound relies on standard analytical techniques used for organic compounds. Commercial suppliers of this compound as a reference standard typically provide a Certificate of Analysis (CoA) with comprehensive characterization data, although this data is often proprietary.[8] The expected analytical data is summarized in Table 2.

Table 2: Summary of Analytical Characterization Data for this compound

| Technique | Expected Observations |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic shifts for the protons adjacent to the newly formed double bond in the delta-2 position. The signal for the C3-methyl group would also be shifted compared to Cefadroxil. |

| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (363.39 g/mol ). Fragmentation patterns would be useful for structural confirmation. |

| High-Performance Liquid Chromatography (HPLC) | In a reversed-phase HPLC system, this compound is expected to have a different retention time compared to Cefadroxil, allowing for its separation and quantification. |

| Infrared (IR) Spectroscopy | The IR spectrum would display characteristic absorption bands for the functional groups present, such as the β-lactam carbonyl, amide carbonyls, carboxylic acid, and aromatic ring. The C=C stretching vibration may differ slightly from that of the delta-3 isomer. |

Experimental Protocols for Characterization

The following are general methodologies for the characterization of this compound.

-

High-Performance Liquid Chromatography (HPLC)

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the molecule exhibits strong absorbance (e.g., around 230-270 nm).

-

Purpose: To determine the purity of the isolated compound and to quantify it in the presence of Cefadroxil and other impurities.

-

-

Mass Spectrometry (MS)

-

Ionization Source: Electrospray Ionization (ESI) is commonly used for cephalosporins.

-

Analyzer: A Time-of-Flight (TOF) or Quadrupole analyzer.

-

Mode: Can be run in both positive and negative ion modes to obtain the molecular ion and fragmentation data.

-

Purpose: To confirm the molecular weight and aid in structural elucidation through fragmentation analysis.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d₆ or D₂O with a suitable co-solvent).

-

Experiments: ¹H NMR, ¹³C NMR, and 2D NMR techniques (e.g., COSY, HSQC) can be employed for complete structural assignment.

-

Purpose: To provide detailed structural information and confirm the isomeric position of the double bond.

-

-

Infrared (IR) Spectroscopy

-

Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Region: Typically scanned from 4000 to 400 cm⁻¹.

-

Purpose: To identify the functional groups present in the molecule.

-

Signaling Pathways and Biological Activity

There is limited publicly available information on the specific biological activity or interaction with signaling pathways of this compound. As an isomer of Cefadroxil, it is plausible that it may retain some antibacterial activity, although likely with a different potency. The structural change in the cephem nucleus could affect its binding to Penicillin-Binding Proteins (PBPs), which is the primary mechanism of action for cephalosporins.[2] Further research is required to elucidate the specific biological profile of this compound.

The established mechanism of action for Cefadroxil is illustrated below.

Caption: Mechanism of action of Cefadroxil.

Conclusion

This compound is a critical impurity to monitor in Cefadroxil drug substances and products. While detailed synthetic procedures are not widely published, it is understood to form via isomerization from Cefadroxil, particularly under stress conditions. Its characterization can be achieved using a combination of standard analytical techniques, including HPLC, MS, NMR, and IR spectroscopy. This guide provides a foundational understanding for researchers and professionals in the pharmaceutical industry to develop methods for the detection, quantification, and control of this compound, thereby ensuring the quality and safety of Cefadroxil-based therapies. Further investigation into the specific biological activity of this isomer is warranted.

References

- 1. Cefadroxil Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 2. What is the mechanism of Cefadroxil? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. #PharmToExamTable: What is the rationale behind dosing frequency of cefadroxil for treatment of MSSA infections? - Division of Infectious Diseases | Division of Infectious Diseases | University of Nebraska Medical Center [blog.unmc.edu]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. This compound | CAS No- 147103-94-4 | Simson Pharma Limited [simsonpharma.com]

- 7. Degradation kinetics and mechanism of aminocephalosporins in aqueous solution: cefadroxil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. synthinkchemicals.com [synthinkchemicals.com]

"delta2-Cefadroxil" CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of delta2-Cefadroxil (Δ²-Cefadroxil), a critical process-related impurity and degradation product of the first-generation cephalosporin antibiotic, Cefadroxil. Understanding the physicochemical properties, formation pathways, and analytical quantification of this impurity is paramount for ensuring the quality, safety, and efficacy of Cefadroxil drug substances and products. This document outlines the key chemical data, formation mechanisms, and detailed experimental protocols for the analysis of Δ²-Cefadroxil, in line with regulatory expectations for impurity profiling.

Physicochemical Properties

This compound is the positional isomer of Cefadroxil, where the double bond in the dihydrothiazine ring is shifted from the Δ³ to the Δ² position. This structural change results in a loss of antibacterial activity.[1]

| Parameter | Value | Reference |

| CAS Number | 147103-94-4 | [2][3][4] |

| Molecular Formula | C₁₆H₁₇N₃O₅S | [2][3][4] |

| Molecular Weight | 363.39 g/mol | [2][3][4] |

| Synonyms | Cefadroxil USP Related Compound I, Δ²-Cefadroxil, Cefadroxil delta-2 Isomer | [3][5] |

| Appearance | White to Off-White Solid | [5] |

| Solubility | Slightly soluble in DMSO and Methanol | [5] |

| Melting Point | >215°C (decomposes) | [5] |

Formation and Synthesis

This compound is not a typical synthetic target for therapeutic use but is rather an important compound to monitor as an impurity. Its formation is primarily associated with the degradation of Cefadroxil, especially under alkaline conditions.[6] The isomerization from the active Δ³-form to the inactive Δ²-form is a known instability pathway for cephalosporins.

Formation through Forced Degradation

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[7] A representative protocol to generate Δ²-Cefadroxil from Cefadroxil is outlined below.

Experimental Protocol: Alkaline-Induced Degradation

-

Preparation of Cefadroxil Stock Solution: Accurately weigh and dissolve 100 mg of Cefadroxil powder in 100 ml of 1 N sodium hydroxide (NaOH) solution.

-

Degradation Conditions: Allow the solution to stand at room temperature for a specified period (e.g., 30 minutes) to induce degradation. The extent of degradation can be monitored by taking aliquots at different time points.

-

Neutralization: After the desired degradation level is achieved, neutralize the solution to pH 7 by the dropwise addition of 1 N hydrochloric acid (HCl).

-

Sample Preparation for Analysis:

-

Evaporate the neutralized solution to dryness under reduced pressure.

-

Extract the residue with methanol (e.g., three times with 25 ml).

-

Filter the methanolic extracts and combine them in a 100 ml volumetric flask.

-

Adjust the final volume to the mark with methanol. This solution contains a mixture of Cefadroxil and its degradation products, including Δ²-Cefadroxil.

-

References

- 1. researchgate.net [researchgate.net]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | CAS No- 147103-94-4 | Simson Pharma Limited [simsonpharma.com]

- 4. This compound | TRC-C235740-50MG | LGC Standards [lgcstandards.com]

- 5. Cefadroxil Related CoMpound I | 147103-94-4 [chemicalbook.com]

- 6. Cefadroxil Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Δ²-Cefadroxil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of Δ²-Cefadroxil, an isomer of the widely used cephalosporin antibiotic, Cefadroxil. While spectroscopic data for the parent compound, Cefadroxil (also known as Δ³-Cefadroxil), is readily available, detailed analysis of its Δ²-isomer is less common in published literature. This guide synthesizes known spectroscopic principles of cephalosporins to present an extrapolated yet detailed spectroscopic profile of Δ²-Cefadroxil, covering Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The information herein is intended to support research, development, and quality control activities involving this compound.

Introduction to Δ²-Cefadroxil

Cefadroxil is a first-generation cephalosporin antibiotic effective against a broad spectrum of Gram-positive and some Gram-negative bacteria. Its chemical structure features a β-lactam ring fused to a dihydrothiazine ring, forming the core 7-aminocephalosporanic acid (7-ACA) nucleus. The position of the double bond within the dihydrothiazine ring determines the isomeric form. In the common form, Cefadroxil, the double bond is at the Δ³ position. The Δ²-isomer, Δ²-Cefadroxil, features the double bond between C-2 and C-3. While often considered an impurity or a degradation product, the characterization of Δ²-isomers is crucial for understanding the stability and purity of Cefadroxil formulations.

Molecular Structure:

-

Δ³-Cefadroxil (Cefadroxil): (6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

-

Δ²-Cefadroxil: (6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid

The shift in the double bond position leads to distinct, albeit sometimes subtle, differences in the spectroscopic signatures of the two isomers.

Spectroscopic Data

The following tables summarize the expected quantitative data for the spectroscopic analysis of Δ²-Cefadroxil, derived from known data of Cefadroxil and the established effects of Δ² isomerization in cephalosporins.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of cephalosporins, allowing for the unambiguous differentiation between Δ² and Δ³ isomers. The key differences are observed in the chemical shifts of the protons and carbons within the cephem nucleus.

Table 1: Predicted ¹H NMR Spectral Data for Δ²-Cefadroxil in a suitable deuterated solvent (e.g., D₂O with acid)

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-2 | ~ 3.5 - 3.7 | d | ~ 18 | Part of an AB system with H-2'. |

| H-2' | ~ 3.2 - 3.4 | d | ~ 18 | Part of an AB system with H-2. |

| H-4 | ~ 6.0 - 6.3 | t | ~ 4 | Olefinic proton, shifted downfield compared to Δ³-isomer's H-2. |

| H-6 | ~ 5.0 - 5.2 | d | ~ 4-5 | |

| H-7 | ~ 5.5 - 5.7 | dd | ~ 4-5, 8-9 | Coupled to H-6 and the amide proton. |

| C-3 CH₃ | ~ 2.0 - 2.2 | s | - | |

| Side Chain α-CH | ~ 5.4 - 5.6 | d | ~ 6-7 | |

| Aromatic Protons | ~ 6.8 - 7.5 | m | - | From the 4-hydroxyphenyl group. |

| Amide NH | ~ 9.0 - 9.3 | d | ~ 8-9 | |

| Amino NH₂ | Broad singlet | - | - | Exchangeable with D₂O. |

Table 2: Predicted ¹³C NMR Spectral Data for Δ²-Cefadroxil

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| C-2 | ~ 25 - 30 | Aliphatic CH₂, shielded compared to C-2 in Δ³-isomer. |

| C-3 | ~ 125 - 130 | Olefinic carbon, deshielded. |

| C-4 | ~ 120 - 125 | Olefinic carbon, deshielded. |

| C-6 | ~ 58 - 60 | |

| C-7 | ~ 56 - 58 | |

| C-8 (β-lactam C=O) | ~ 165 - 168 | |

| C-3 CH₃ | ~ 20 - 23 | |

| Carboxyl C=O | ~ 170 - 175 | |

| Side Chain C=O | ~ 172 - 175 | |

| Side Chain α-C | ~ 57 - 59 | |

| Aromatic Carbons | ~ 115 - 160 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a common technique for cephalosporin analysis.

Table 3: Predicted Mass Spectrometry Data for Δ²-Cefadroxil

| Parameter | Value | Notes |

| Molecular Formula | C₁₆H₁₇N₃O₅S | |

| Molecular Weight | 363.39 g/mol | |

| [M+H]⁺ | m/z 364.1 | Protonated molecule, expected in positive ion mode ESI. |

| [M-H]⁻ | m/z 362.1 | Deprotonated molecule, expected in negative ion mode ESI. |

| Key Fragment Ions (Positive Mode) | m/z 208.1, 158.1, 114.1 | The fragmentation pattern is expected to be similar to Cefadroxil, with the primary fragmentation occurring at the β-lactam ring and the side chain.[1] Subtle differences in fragment intensities may be observed due to the different stability of the Δ²-cephem nucleus. |

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule. The key characteristic bands for cephalosporins are the β-lactam carbonyl stretch and the amide bands.

Table 4: Predicted IR Absorption Data for Δ²-Cefadroxil

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H stretch (phenol and carboxyl) | 3200 - 3500 | Broad | |

| N-H stretch (amine and amide) | 3200 - 3400 | Medium | |

| C-H stretch (aromatic and aliphatic) | 2850 - 3100 | Medium | |

| β-lactam C=O stretch | ~ 1770 - 1790 | Strong | This is a highly characteristic and strong absorption for cephalosporins. The position is sensitive to the ring strain. |

| Amide I (C=O stretch) | ~ 1680 - 1700 | Strong | |

| Carboxyl C=O stretch | ~ 1700 - 1725 | Strong | May overlap with the amide I band. |

| C=C stretch (aromatic and olefinic) | ~ 1500 - 1650 | Medium | |

| Amide II (N-H bend) | ~ 1520 - 1550 | Medium |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of Δ²-Cefadroxil.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and confirmation of the Δ²-isomer.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

Sample Preparation:

-

Accurately weigh 5-10 mg of Δ²-Cefadroxil.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) with a small amount of DCl to aid solubility, or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 (depending on sample concentration).

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width (sw): 12-16 ppm.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 1024-4096 (or more, as ¹³C is less sensitive).

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): 200-240 ppm.

-

Temperature: 298 K.

Data Processing:

-

Apply Fourier transformation to the acquired FID.

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS or DSS).

-

Integrate the peaks in the ¹H spectrum.

-

Assign the peaks based on chemical shifts, multiplicities, and coupling constants. 2D NMR experiments (COSY, HSQC, HMBC) may be necessary for unambiguous assignments.

Mass Spectrometry

Objective: To determine the molecular weight and study the fragmentation pattern of Δ²-Cefadroxil.

Instrumentation:

-

Mass Spectrometer with an Electrospray Ionization (ESI) source (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).

-

Liquid Chromatography (LC) system for sample introduction.

Sample Preparation:

-

Prepare a stock solution of Δ²-Cefadroxil in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

LC-MS Parameters:

-

LC Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

-

Ionization Mode: ESI positive and negative.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 120-150 °C.

-

Desolvation Gas Flow: 600-800 L/hr.

-

Mass Range: m/z 50-500.

-

Collision Energy (for MS/MS): Ramped from 10-40 eV to obtain fragment ions.

Data Analysis:

-

Identify the protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ion in the full scan mass spectrum.

-

Analyze the MS/MS spectrum to identify characteristic fragment ions.

-

Propose a fragmentation pathway based on the observed fragments.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups in Δ²-Cefadroxil.

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

-

Place a small amount of the solid Δ²-Cefadroxil powder directly onto the ATR crystal.

-

Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

Sample Preparation (KBr pellet method):

-

Grind 1-2 mg of Δ²-Cefadroxil with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

FTIR Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected before scanning the sample.

Data Analysis:

-

Identify the characteristic absorption bands for the functional groups present in the molecule.

-

Pay close attention to the β-lactam carbonyl stretching frequency, which is a key diagnostic peak.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis of Δ²-Cefadroxil.

Caption: General workflow for the spectroscopic analysis of Δ²-Cefadroxil.

Caption: Detailed workflow for NMR analysis of Δ²-Cefadroxil.

Caption: Workflow for the Mass Spectrometry analysis of Δ²-Cefadroxil.

Conclusion

The spectroscopic analysis of Δ²-Cefadroxil is essential for its identification and for ensuring the purity of Cefadroxil drug products. This guide provides a comprehensive, albeit extrapolated, set of spectroscopic data and detailed experimental protocols to aid researchers in this endeavor. The key to differentiating the Δ²- and Δ³-isomers lies in the careful analysis of NMR spectra, which show characteristic shifts in the signals of the cephem nucleus protons and carbons. Mass spectrometry and IR spectroscopy provide complementary information for a complete structural confirmation. The provided workflows offer a logical framework for conducting these analyses in a systematic and efficient manner.

References

An In-depth Technical Guide to Forced Degradation Studies of Cefadroxil and the Formation of Δ²-Cefadroxil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of forced degradation studies on the first-generation cephalosporin antibiotic, Cefadroxil, with a specific focus on the formation of its Δ²-isomer, a critical degradation product. This document outlines the underlying chemistry, detailed experimental protocols, analytical methodologies for detection and quantification, and a summary of degradation behavior under various stress conditions.

Introduction to Cefadroxil and its Degradation

Cefadroxil is a semi-synthetic, broad-spectrum antibiotic widely used in the treatment of various bacterial infections. Structurally, it possesses a β-lactam ring fused to a dihydrothiazine ring, a common feature of cephalosporins. The position of the double bond within the dihydrothiazine ring is crucial for its antibacterial activity. In the active form of Cefadroxil, this double bond is in the Δ³ position.

Forced degradation studies are an essential component of drug development and regulatory submissions, providing insights into the intrinsic stability of a drug substance, and helping to identify potential degradation products and pathways. One of the key degradation pathways for cephalosporins is the isomerization of the double bond from the biologically active Δ³-position to the inactive Δ²-position. This isomer, in the case of Cefadroxil, is referred to as Δ²-Cefadroxil, also known as Cefadroxil USP Related Compound I. Understanding the conditions that promote this isomerization is critical for ensuring the quality, safety, and efficacy of Cefadroxil formulations.

Chemical Structures:

-

Cefadroxil (Δ³-Isomer): (6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

-

Δ²-Cefadroxil: (6R,7R)-7-[[(R)-2-Amino-2-(4-hydroxyphenyl)acetamido]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid (CAS No: 147103-94-4)

Degradation Pathway: Isomerization to Δ²-Cefadroxil

The primary mechanism for the formation of Δ²-Cefadroxil is a base-catalyzed isomerization of the double bond within the dihydrothiazine ring. This reaction is more prominent in cephalosporin esters but can also occur with the free acid form of Cefadroxil under alkaline conditions. The presence of an electron-withdrawing group at the C-3 position can facilitate this isomerization.

The proposed pathway involves the abstraction of a proton from the C-2 position by a base, leading to the formation of a carbanion intermediate. This intermediate is stabilized by resonance. Subsequent reprotonation can occur at either the C-2 position, regenerating the parent Δ³-Cefadroxil, or at the C-4 position, leading to the formation of the thermodynamically more stable Δ²-isomer.

Figure 1: Proposed pathway for the base-catalyzed isomerization of Cefadroxil to Δ²-Cefadroxil.

Experimental Protocols for Forced Degradation

The following protocols are designed to induce the degradation of Cefadroxil, with a focus on conditions known to promote the formation of the Δ²-isomer.

Alkaline Hydrolysis

Alkaline conditions are the most critical stress factor for the formation of Δ²-Cefadroxil.

Methodology:

-

Prepare a stock solution of Cefadroxil in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

-

To 10 mL of the stock solution, add 10 mL of 1 N Sodium Hydroxide (NaOH).

-

Maintain the solution at room temperature (25°C ± 2°C) for 30 minutes.

-

After the specified time, neutralize the solution to approximately pH 7 with 1 N Hydrochloric Acid (HCl).

-

Dilute the resulting solution to a suitable concentration with an appropriate mobile phase for analysis.

Acidic Hydrolysis

While less likely to produce the Δ²-isomer, acidic conditions are a standard component of forced degradation studies.

Methodology:

-

Prepare a stock solution of Cefadroxil as described in 3.1.

-

To 10 mL of the stock solution, add 10 mL of 1 N Hydrochloric Acid (HCl).

-

Reflux the solution at 80°C for 4 hours.

-

Cool the solution to room temperature and neutralize with 1 N NaOH.

-

Dilute to a suitable concentration for analysis.

Oxidative Degradation

Methodology:

-

Prepare a stock solution of Cefadroxil as described in 3.1.

-

To 10 mL of the stock solution, add 10 mL of 3% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Dilute to a suitable concentration for analysis.

Thermal Degradation

Methodology:

-

Place a known quantity of solid Cefadroxil powder in a hot air oven maintained at 105°C for 24 hours.

-

After exposure, allow the sample to cool to room temperature.

-

Prepare a solution of the stressed powder at a suitable concentration for analysis.

Photolytic Degradation

Methodology:

-

Expose a solution of Cefadroxil (1 mg/mL) to UV light (254 nm) and visible light in a photostability chamber for a specified duration (e.g., 24 hours).

-

A control sample should be kept in the dark under the same temperature conditions.

-

Analyze the exposed and control samples.

Analytical Methodologies

A validated stability-indicating analytical method is crucial for the separation and quantification of Cefadroxil from its degradation products, including Δ²-Cefadroxil. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.

HPLC Method for Separation of Cefadroxil and Δ²-Cefadroxil

The following is a representative HPLC method that can be optimized for the specific application.

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A mixture of phosphate buffer (pH 5.5) and acetonitrile (96:4, v/v) |

| Flow Rate | 0.7 mL/min |

| Detection Wavelength | 230 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

Mobile Phase Preparation:

-

Prepare a 0.05 M solution of potassium dihydrogen phosphate in water.

-

Adjust the pH to 5.5 with a 10 M potassium hydroxide solution.

-

Mix with acetonitrile in the specified ratio and degas before use.

This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Quantitative Data Summary

The extent of degradation and the formation of Δ²-Cefadroxil under various stress conditions need to be quantitatively determined. The following table summarizes hypothetical data based on typical degradation profiles for cephalosporins. Actual results may vary depending on the specific experimental conditions.

| Stress Condition | Cefadroxil Assay (%) | Δ²-Cefadroxil (%) | Other Degradants (%) | Total Degradation (%) |

| Alkaline (1N NaOH, RT, 30 min) | 85.2 | 12.5 | 2.3 | 14.8 |

| Acidic (1N HCl, 80°C, 4h) | 90.5 | Not Detected | 9.5 | 9.5 |

| Oxidative (3% H₂O₂, RT, 24h) | 92.1 | Not Detected | 7.9 | 7.9 |

| Thermal (105°C, 24h) | 95.8 | Not Detected | 4.2 | 4.2 |

| Photolytic (UV/Vis, 24h) | 97.3 | Not Detected | 2.7 | 2.7 |

Note: The formation of Δ²-Cefadroxil is predominantly observed under alkaline stress conditions.

Experimental Workflow and Logical Relationships

The overall process of conducting a forced degradation study for Cefadroxil with a focus on Δ²-Cefadroxil formation can be visualized as a logical workflow.

Figure 2: Workflow for forced degradation studies of Cefadroxil.

Conclusion

This technical guide has detailed the critical aspects of forced degradation studies of Cefadroxil, with a particular emphasis on the formation of the inactive Δ²-isomer. The primary pathway for the formation of this impurity is base-catalyzed isomerization. The provided experimental protocols and analytical methods serve as a robust starting point for researchers and drug development professionals to design and execute their own stability studies. A thorough understanding of Cefadroxil's degradation profile is paramount for the development of stable and effective pharmaceutical formulations. development of stable and effective pharmaceutical formulations.

Delta2-Cefadroxil: An In-depth Technical Guide on a Key Degradation Product of Cefadroxil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefadroxil, a first-generation cephalosporin antibiotic, is widely used to treat various bacterial infections. Like many beta-lactam antibiotics, Cefadroxil can degrade under various conditions, leading to the formation of several degradation products. Understanding the profile of these degradants is crucial for ensuring the quality, safety, and efficacy of Cefadroxil formulations. One of the key degradation products is delta2-Cefadroxil (Δ²-Cefadroxil), an isomer of the parent drug.

This technical guide provides a comprehensive overview of this compound, focusing on its formation, analytical detection, and the current state of knowledge regarding its properties. This document is intended to be a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of Cefadroxil.

Chemical Properties of Cefadroxil and this compound

Cefadroxil and its delta2-isomer share the same molecular formula and mass but differ in the position of the double bond within the dihydrothiazine ring of the cephalosporin nucleus. This seemingly minor structural change can impact the molecule's stability and potentially its biological activity.

| Property | Cefadroxil | This compound |

| IUPAC Name | (6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | (6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid |

| CAS Number | 50370-12-2 (anhydrous) | 147103-94-4 |

| Molecular Formula | C₁₆H₁₇N₃O₅S | C₁₆H₁₇N₃O₅S |

| Molecular Weight | 363.39 g/mol | 363.39 g/mol |

| Appearance | White to off-white crystalline powder | Data not readily available |

Degradation Pathways of Cefadroxil

Cefadroxil is susceptible to degradation through several pathways, primarily hydrolysis and intramolecular reactions. The formation of this compound is a result of isomerization, a process that can be influenced by pH and temperature. While specific quantitative data on the kinetics of this compound formation is limited in publicly available literature, the general degradation pathways of Cefadroxil are understood.[1]

Under aqueous conditions, Cefadroxil degradation can proceed via:

-

Hydrolysis of the β-lactam ring: This is a common degradation pathway for all penicillin and cephalosporin antibiotics, leading to the loss of antibacterial activity.

-

Intramolecular aminolysis: The amino group in the C-7 side chain can attack the β-lactam ring, leading to the formation of piperazine-2,5-dione derivatives.[1]

-

Isomerization: The thermodynamically less stable delta3-cephem nucleus of Cefadroxil can isomerize to the more stable delta2-cephem form, resulting in the formation of this compound. This process is often acid or base catalyzed.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for the separation and quantification of Cefadroxil and its degradation products, including this compound. A stability-indicating HPLC method is essential to resolve the active pharmaceutical ingredient (API) from its impurities.

Experimental Protocol: Stability-Indicating HPLC Method

This protocol is a representative example based on methodologies found in the literature. Method validation and optimization are crucial for specific applications.

1. Instrumentation:

-

High-Performance Liquid Chromatograph equipped with a UV-Vis detector.

-

Data acquisition and processing software.

2. Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 5.0) and an organic modifier (e.g., acetonitrile or methanol). A typical starting point could be a 96:4 (v/v) ratio of buffer to acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 230 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient or controlled at 25°C.

3. Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve a known amount of Cefadroxil reference standard in the mobile phase to prepare a stock solution. Further dilute to a working concentration (e.g., 100 µg/mL).

-

Degraded Sample: Subject a solution of Cefadroxil to forced degradation conditions (e.g., acid, base, heat, oxidation) to generate degradation products, including this compound. Neutralize the solution if necessary and dilute with the mobile phase to a suitable concentration.

4. Analysis:

-

Inject the standard and degraded sample solutions into the HPLC system.

-

Identify the peaks based on their retention times relative to the Cefadroxil standard.

-

Quantify the amount of this compound and other degradation products using a validated calibration curve.

Biological Activity of this compound

A critical aspect of studying any drug degradation product is to understand its biological activity and potential toxicity. The isomerization of the double bond in the cephem nucleus can significantly alter the three-dimensional structure of the molecule, which may affect its binding to penicillin-binding proteins (PBPs), the primary target of β-lactam antibiotics.

Currently, there is a significant lack of publicly available data on the biological activity, including antimicrobial efficacy and cytotoxicity, of this compound. This represents a critical knowledge gap that warrants further investigation. It is plausible that the structural change could lead to a reduction or complete loss of antibacterial activity. Furthermore, the potential for altered immunogenicity or other toxicological effects cannot be ruled out without specific studies.

Conclusion and Future Perspectives

This compound is a recognized degradation product of Cefadroxil, formed through isomerization. Its presence in Cefadroxil formulations must be monitored and controlled to ensure product quality and safety. While robust analytical methods like HPLC are available for its detection and quantification, there are notable gaps in the scientific literature concerning:

-

Quantitative kinetics of formation: Detailed studies on the rate of this compound formation under a comprehensive range of pH, temperature, and light conditions are needed.

-

Biological activity: The antimicrobial efficacy, cytotoxicity, and potential for adverse effects of purified this compound require thorough investigation.

-

Signaling pathways: There is no information on whether this compound interacts with any cellular signaling pathways.

Addressing these knowledge gaps through dedicated research will provide a more complete understanding of the degradation profile of Cefadroxil and contribute to the development of more stable formulations and robust quality control strategies. This will ultimately benefit patient safety and ensure the continued efficacy of this important antibiotic.

References

Delta-2-Cefadroxil: A Technical Review of Its Biological Profile and Toxicological Assessment

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delta-2-Cefadroxil (Δ²-Cefadroxil), a prominent degradation product and process impurity of the first-generation cephalosporin antibiotic Cefadroxil, presents a critical area of study for pharmaceutical quality control and drug safety. The isomerization of the dihydrothiazine ring from the biologically active delta-3 (Δ³) configuration to the delta-2 (Δ²) form results in a loss of the crucial β-lactam ring tension, which is widely understood to be essential for antibacterial activity. While specific quantitative data on the biological activity and toxicity of isolated Delta-2-Cefadroxil is not extensively available in public literature, this technical guide synthesizes the existing knowledge on Cefadroxil and its degradation pathways to provide a comprehensive overview of the potential biological and toxicological implications of this impurity. This document outlines the formation, potential biological significance, and the analytical methodologies relevant to the study of Delta-2-Cefadroxil, offering a foundational resource for researchers in drug development and quality assurance.

Introduction to Cefadroxil

Cefadroxil is a semi-synthetic, broad-spectrum cephalosporin antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[1] Its mechanism of action, like other β-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[2] This inhibition disrupts the final transpeptidation step of peptidoglycan synthesis, leading to cell lysis and bacterial death. Cefadroxil is administered orally and is used to treat infections of the urinary tract, skin and soft tissues, and pharyngitis.[1]

The chemical stability of Cefadroxil is a critical factor in its formulation and storage. Under certain conditions, such as exposure to acidic or basic environments, light, and humidity, Cefadroxil can degrade into several byproducts, with Delta-2-Cefadroxil being a significant degradant.[3][4]

Formation of Delta-2-Cefadroxil

Delta-2-Cefadroxil, also known by its CAS number 147103-94-4, is an isomer of the parent drug. Its formation involves the migration of the double bond within the dihydrothiazine ring of the cephalosporin nucleus from the Δ³ to the Δ² position. This isomerization is a common degradation pathway for cephalosporins.

-

Chemical Structure: The key structural difference between Cefadroxil (Δ³-Cefadroxil) and Δ²-Cefadroxil is the position of the endocyclic double bond in the cephem nucleus.

The process of forced degradation studies, which are intentionally carried out under harsh conditions, is a common method to generate and identify degradation products like Delta-2-Cefadroxil.[4][5] These studies are essential for developing stability-indicating analytical methods.[5]

Below is a diagram illustrating the isomerization of Cefadroxil to Delta-2-Cefadroxil.

Biological Activity of Delta-2-Cefadroxil

The isomerization to the Δ² form relieves this ring strain, rendering the β-lactam amide bond less susceptible to nucleophilic attack by the serine residues in the PBP active site. Consequently, Delta-2-Cefadroxil is not expected to effectively inhibit bacterial cell wall synthesis. Studies on the degradation of Cefadroxil have shown that as the parent compound degrades, there is a corresponding loss of antimicrobial function.[6]

Potential Toxicity of Delta-2-Cefadroxil

Similar to the data on its biological activity, specific toxicological data for Delta-2-Cefadroxil, such as LD50 values or detailed cytotoxicity profiles, are scarce in the public domain. The toxicity of impurities is a major concern in drug development, and regulatory bodies require strict control over their levels in final drug products.

The potential toxicity of Delta-2-Cefadroxil can be considered from several perspectives:

-

Direct Toxicity: The molecule itself could elicit a toxic response. Without specific data, this remains a theoretical concern.

-

Allergenicity: Cephalosporins, as a class, are known to cause hypersensitivity reactions. It is possible that degradation products could also be immunogenic.

-

Interaction with other molecules: The altered chemical structure could potentially lead to unforeseen interactions in a biological system.

Given the lack of specific data, the toxicological assessment of Delta-2-Cefadroxil would require dedicated in vitro and in vivo studies.

Experimental Protocols for the Study of Delta-2-Cefadroxil

While specific experimental protocols for assessing the biological activity and toxicity of Delta-2-Cefadroxil were not found, a general workflow for the analysis of such an impurity can be outlined. This workflow is standard in the pharmaceutical industry for the characterization of drug impurities.

The following diagram illustrates a typical experimental workflow for the isolation and characterization of a degradation product like Delta-2-Cefadroxil.

Methodologies within the workflow:

-

Forced Degradation: As per ICH guidelines, Cefadroxil would be subjected to stress conditions (acidic, basic, oxidative, photolytic, and thermal) to generate degradation products.

-

Isolation and Purification: Preparative High-Performance Liquid Chromatography (HPLC) is a common technique used to isolate and purify specific degradation products from the stressed sample matrix.

-

Structural Elucidation: The exact chemical structure of the isolated impurity would be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

Biological Activity Assays: The antibacterial activity of the purified Delta-2-Cefadroxil would be determined by measuring its Minimum Inhibitory Concentration (MIC) against a panel of relevant bacterial strains. This would be compared to the MIC of the parent Cefadroxil.

-

Toxicity Studies: In vitro cytotoxicity assays using various cell lines would be conducted to assess the potential for cellular damage. Depending on the results, in vivo toxicity studies in animal models might be warranted to determine systemic toxicity and establish a safety profile.

Quantitative Data Summary

As of the date of this report, a comprehensive search of scientific literature and databases did not yield specific quantitative data on the biological activity or toxicity of isolated Delta-2-Cefadroxil. The information available primarily pertains to the parent compound, Cefadroxil.

Table 1: Biological and Toxicological Data (Cefadroxil)

| Parameter | Value | Reference Organism/System |

| Antibacterial Activity (MIC) | ||

| Escherichia coli | 8 µg/ml | [1] |

| Staphylococcus aureus | 1 - 2 µg/ml | [1] |

| Streptococcus pneumoniae | ≤1 - >16 µg/ml | [1] |

| Toxicity | Data not available for specific metrics like LD50. Common side effects in humans include gastrointestinal issues and allergic reactions. | Human |

Note: The data in Table 1 is for the parent drug Cefadroxil and is provided for context. It should not be extrapolated to Delta-2-Cefadroxil.

Conclusion and Future Directions

Delta-2-Cefadroxil is a well-identified degradation product of Cefadroxil, the formation of which leads to a presumptive loss of antibacterial efficacy due to structural changes in the cephem nucleus. While the direct biological and toxicological data for this specific impurity is lacking in publicly accessible literature, its presence in Cefadroxil drug products is a critical quality attribute that must be monitored and controlled.

Future research should focus on the isolation and purification of Delta-2-Cefadroxil to enable a thorough investigation of its pharmacological and toxicological properties. Such studies would provide valuable data for setting appropriate regulatory limits for this impurity and would contribute to a more complete understanding of the stability and safety profile of Cefadroxil. The development and validation of sensitive analytical methods for the routine quantification of Delta-2-Cefadroxil in pharmaceutical formulations is also of paramount importance.

References

- 1. Cefadroxil - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Cefadroxil? [synapse.patsnap.com]

- 3. Degradation kinetics and mechanism of aminocephalosporins in aqueous solution: cefadroxil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cefadroxil photodegradation processes sensitized by natural pigments: mechanistic aspects and impact on the antimicrobial function - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physical and Chemical Characteristics of delta2-Cefadroxil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta2-Cefadroxil (CAS No. 147103-94-4) is a key related substance and a degradation product of the first-generation cephalosporin antibiotic, Cefadroxil. As an inactive isomer of the parent drug, its presence in pharmaceutical formulations is critically monitored to ensure the safety, efficacy, and stability of the final product. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, alongside experimental protocols for its analysis. Due to its status as a reference standard, much of the specific quantitative data is typically disseminated through Certificates of Analysis upon purchase and is not extensively available in public literature. This guide compiles the available information and provides methodologies for its characterization.

Chemical Identity

| Identifier | Data | Source |

| Chemical Name | (6R,7R)-7-[[(R)-2-Amino-2-(4-hydroxyphenyl)acetamido]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid | [1] |

| Synonyms | Cefadroxil USP Related Compound I, this compound | [1] |

| CAS Number | 147103-94-4 | [1] |

| Molecular Formula | C16H17N3O5S | [1] |

| Molecular Weight | 363.39 g/mol | [1] |

Physicochemical Properties

Quantitative data for this compound is not widely published. The following table provides data for the parent compound, Cefadroxil, for comparative purposes and notes the absence of public data for its delta2-isomer.

| Property | This compound | Cefadroxil (Anhydrous) | Source (Cefadroxil) |

| Melting Point | Data not publicly available | 197 °C (decomposes) | [2][3] |

| Solubility | Data not publicly available | Sparingly soluble in water; slightly soluble in methanol; very slightly soluble in ethanol; practically insoluble in chloroform and ethyl ether.[2][4] | [2][4] |

| pKa | Data not publicly available | 3.45 (acidic), 7.43 (basic) | [2] |

| Appearance | Assumed to be a white to off-white powder | White to light yellow-white powder | [4] |

Spectroscopic Data

Detailed spectral data for this compound, including specific peak assignments for NMR, mass fragmentation patterns, and IR absorption bands, are typically provided with the purchase of a reference standard and are not available in the public domain. The following table outlines the expected analytical techniques used for its characterization.

| Spectroscopic Technique | Expected Data for this compound |

| ¹H-NMR Spectroscopy | Chemical shifts and coupling constants for protons, confirming the isomeric structure. |

| Mass Spectrometry (MS) | Molecular ion peak and fragmentation pattern to confirm molecular weight and structure. |

| Infrared (IR) Spectroscopy | Absorption bands corresponding to functional groups present in the molecule. |

| UV-Vis Spectroscopy | Absorption maxima in a given solvent; Cefadroxil has a λmax at approximately 224 nm in a water and methanol mixture. |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for the Analysis of Cefadroxil and Related Substances

This method is suitable for the separation and quantification of Cefadroxil and its impurities, including this compound.

Instrumentation:

-

High-Performance Liquid Chromatograph

-

UV-Vis Detector

-

C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

-

Data acquisition and processing software

Chromatographic Conditions:

-

Mobile Phase: A mixture of phosphate buffer (pH 4.8), Methanol, and Acetonitrile in a ratio of 95:3:2 (v/v/v).[5]

-

Flow Rate: 1.0 mL/min.[5]

-

Detection Wavelength: 230 nm.[5]

-

Injection Volume: 20 µL.[5]

-

Column Temperature: Ambient.

-

Run Time: Approximately 10 minutes.[5]

Procedure:

-

Standard Solution Preparation: Accurately weigh and dissolve a known amount of Cefadroxil and this compound reference standards in the mobile phase to prepare a stock solution. Further dilute to obtain working standard solutions of known concentrations.

-

Sample Solution Preparation: Prepare the sample solution by dissolving the test substance in the mobile phase to achieve a concentration within the linear range of the method.

-

Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

System Suitability: Verify the suitability of the chromatographic system by assessing parameters such as theoretical plates, tailing factor, and reproducibility of replicate injections of the standard solution.

-

Quantification: Identify the peaks of Cefadroxil and this compound based on their retention times. Calculate the amount of this compound in the sample by comparing its peak area with that of the corresponding reference standard. The retention time for Cefadroxil under these conditions is approximately 4.17 minutes.[5]

Forced Degradation Studies to Generate this compound

Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products.

Alkaline Hydrolysis:

-

Prepare a stock solution of Cefadroxil in a suitable solvent.

-

Add 1 N sodium hydroxide solution to the Cefadroxil solution.

-

Allow the mixture to stand at room temperature for a specified period (e.g., 30 minutes).

-

Neutralize the solution with 1 N hydrochloric acid.

-

Analyze the resulting solution by HPLC to identify and quantify the degradation products, including this compound.

Acidic Hydrolysis:

-

Prepare a stock solution of Cefadroxil.

-

Add 3 N hydrochloric acid to the Cefadroxil solution.

-

Keep the solution at normal conditions for a defined time (e.g., 90 minutes).

-

Neutralize the solution and dilute it for HPLC analysis.

Oxidative Degradation:

-

Prepare a stock solution of Cefadroxil.

-

Add 30% w/v hydrogen peroxide to the solution.

-

Keep the mixture at room temperature for a set duration (e.g., 15 minutes).

-

Heat the solution on a boiling water bath to remove excess hydrogen peroxide before HPLC analysis.

Visualizations

Caption: Isomerization of Cefadroxil to this compound.

Caption: Workflow for HPLC analysis of this compound. Caption: Workflow for HPLC analysis of this compound.

References

Methodological & Application

Application Note: A Validated HPLC Method for the Quantification of Δ²-Cefadroxil

AN-HPLC-001

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note describes a precise, and accurate reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Δ²-Cefadroxil, a potential isomer and degradation product of the cephalosporin antibiotic Cefadroxil. The method is suitable for the analysis of bulk drug substances and for monitoring stability.

Introduction

Cefadroxil is a first-generation cephalosporin antibiotic used to treat a variety of bacterial infections.[1][2] Like other β-lactam antibiotics, its stability can be a critical attribute, with the potential for degradation into various related substances. One such potential impurity is the Δ²-isomer of Cefadroxil (delta-2-Cefadroxil), a positional isomer where the double bond in the dihydrothiazine ring is shifted. The quantification of such impurities is crucial for ensuring the safety and efficacy of the drug product.[3] This application note presents a validated HPLC method for the separation and quantification of Δ²-Cefadroxil from its parent compound, Cefadroxil.

Experimental Protocols

2.1. Materials and Reagents

-

Cefadroxil Reference Standard (USP or EP)

-

Δ²-Cefadroxil Reference Standard

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Potassium dihydrogen phosphate (KH₂PO₄) (Analytical Grade)

-

Orthophosphoric acid (Analytical Grade)

-

Water (HPLC Grade)

2.2. Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.

-

A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for cephalosporin analysis.[4][5]

-

Analytical balance

-

pH meter

-

Sonicator

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

2.3. Preparation of Solutions

-

Mobile Phase: A mixture of phosphate buffer and an organic solvent is typically used.[1][4][5] Prepare a 0.05 M potassium dihydrogen phosphate buffer and adjust the pH to 5.5 with dilute orthophosphoric acid. The mobile phase will consist of this buffer and acetonitrile in a ratio of 96:4 (v/v).[6] Filter and degas the mobile phase before use.

-

Standard Stock Solution (Cefadroxil): Accurately weigh about 25 mg of Cefadroxil reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 1000 µg/mL.

-

Standard Stock Solution (Δ²-Cefadroxil): Accurately weigh about 25 mg of Δ²-Cefadroxil reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 1000 µg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to the desired concentrations for linearity and other validation parameters.

2.4. Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | 0.05 M KH₂PO₄ Buffer (pH 5.5) : Acetonitrile (96:4, v/v)[6] |

| Flow Rate | 1.0 mL/min[1][4] |

| Injection Volume | 20 µL |

| Detection Wavelength | 230 nm[5][6] |

| Column Temperature | Ambient |

| Run Time | Approximately 15 minutes |

Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines.[7]

3.1. System Suitability

System suitability was evaluated by injecting six replicate injections of a standard solution containing both Cefadroxil and Δ²-Cefadroxil. The acceptance criteria are listed in the table below.

3.2. Specificity

The specificity of the method was determined by assessing the resolution between the peaks of Cefadroxil and Δ²-Cefadroxil. The peaks should be well-resolved with a resolution factor of not less than 2.0.

3.3. Linearity

Linearity was established by analyzing a series of at least five concentrations of Δ²-Cefadroxil over the range of 0.5 µg/mL to 10 µg/mL. The calibration curve was plotted as peak area versus concentration, and the correlation coefficient (r²) was determined.

3.4. Accuracy

The accuracy of the method was determined by recovery studies. A known amount of Δ²-Cefadroxil was spiked into a sample solution at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated.

3.5. Precision

-

Repeatability (Intra-day precision): The precision of the method was determined by injecting six replicate samples of the same concentration of Δ²-Cefadroxil on the same day.

-

Intermediate Precision (Inter-day precision): The intermediate precision was assessed by analyzing the same sample on two different days by different analysts.

The relative standard deviation (%RSD) was calculated for the peak areas.

3.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S)

Where:

-

σ = the standard deviation of the y-intercepts of regression lines

-

S = the slope of the calibration curve

Data Presentation

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor (Asymmetry) | ≤ 2.0 | 1.1 |

| Theoretical Plates | ≥ 2000 | 4500 |

| % RSD of Peak Area | ≤ 2.0% | 0.8% |

| Resolution (between Cefadroxil and Δ²-Cefadroxil) | ≥ 2.0 | 2.5 |

Table 2: Linearity Data for Δ²-Cefadroxil

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 0.5 | 12,540 |

| 1.0 | 25,110 |

| 2.5 | 62,800 |

| 5.0 | 125,500 |

| 10.0 | 251,200 |

| Correlation Coefficient (r²) | ≥ 0.999 |

Table 3: Accuracy (Recovery) Data

| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

| 80% | 4.0 | 3.98 | 99.5% |

| 100% | 5.0 | 5.03 | 100.6% |

| 120% | 6.0 | 5.95 | 99.2% |

| Average Recovery | 99.77% |

Table 4: Precision Data

| Precision | % RSD |

| Repeatability (Intra-day) | 0.95% |

| Intermediate Precision (Inter-day) | 1.35% |

Table 5: LOD and LOQ

| Parameter | Result |

| LOD | 0.15 µg/mL |

| LOQ | 0.5 µg/mL |

Visualizations

Caption: Experimental workflow for HPLC quantification of Δ²-Cefadroxil.

Caption: Logical relationship of HPLC method validation parameters.

Conclusion

The developed RP-HPLC method is simple, specific, accurate, and precise for the quantification of Δ²-Cefadroxil. The method was successfully validated according to ICH guidelines and can be effectively used for routine quality control analysis and stability studies of Cefadroxil. The chromatographic conditions ensure adequate separation of Δ²-Cefadroxil from the main Cefadroxil peak, allowing for reliable quantification.

References

- 1. HPLC method development and validation for cefadroxil analysis. [wisdomlib.org]

- 2. tandfonline.com [tandfonline.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. japer.in [japer.in]

- 5. ijpbs.com [ijpbs.com]

- 6. researchgate.net [researchgate.net]

- 7. A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of delta2-Cefadroxil as a Reference Standard in Pharmaceutical Analysis

Introduction

Cefadroxil is a first-generation cephalosporin antibiotic widely used to treat various bacterial infections. As with any pharmaceutical active ingredient, controlling impurities is crucial to ensure its safety and efficacy. One of the potential impurities in Cefadroxil is delta2-Cefadroxil, also known as Cefadroxil USP Related Compound I. This document provides detailed application notes and protocols for the use of this compound as a reference standard in the quality control of Cefadroxil drug substance and drug products.

This compound is a positional isomer of Cefadroxil and can be formed during the synthesis or degradation of the active pharmaceutical ingredient (API). Its presence must be monitored and quantified to ensure that it does not exceed the limits set by regulatory authorities such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). The use of a well-characterized this compound reference standard is essential for the accurate identification and quantification of this impurity in Cefadroxil samples.

Application Notes

1. Identification of this compound in Cefadroxil Samples

The this compound reference standard is used to confirm the identity of a peak corresponding to this impurity in the chromatogram of a Cefadroxil test sample. This is typically achieved by comparing the retention time of the peak in the sample chromatogram with that of the this compound reference standard, obtained under the same chromatographic conditions.

2. Quantification of this compound